Xanthine oxidoreductase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

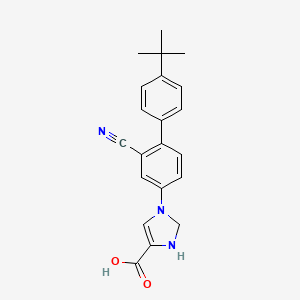

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21N3O2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

3-[4-(4-tert-butylphenyl)-3-cyanophenyl]-1,2-dihydroimidazole-5-carboxylic acid |

InChI |

InChI=1S/C21H21N3O2/c1-21(2,3)16-6-4-14(5-7-16)18-9-8-17(10-15(18)11-22)24-12-19(20(25)26)23-13-24/h4-10,12,23H,13H2,1-3H3,(H,25,26) |

InChI Key |

WABQFFALYJHVOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3CNC(=C3)C(=O)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Xanthine Oxidoreductase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidoreductase (XOR) is a crucial enzyme in purine metabolism, catalyzing the final two steps that lead to the production of uric acid. Dysregulation of XOR activity is implicated in hyperuricemia and related conditions such as gout. Xanthine oxidoreductase-IN-2, also identified as Compound IVa in primary literature, has emerged as a potent inhibitor of this enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of its interaction with XOR and the broader physiological context.

Core Mechanism of Action: Inhibition of Xanthine Oxidoreductase

This compound functions as a direct inhibitor of xanthine oxidoreductase. The primary mechanism involves the non-competitive inhibition of the enzyme, thereby reducing its catalytic efficiency in the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition leads to a decrease in the production of uric acid, the principal therapeutic target for the management of hyperuricemia.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against XOR has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound (IVa) | Xanthine Oxidoreductase | 7.2 | Febuxostat | 7.0 |

Table 1: In vitro inhibitory activity of this compound against xanthine oxidoreductase.

Signaling Pathway of Purine Metabolism and XOR Inhibition

The following diagram illustrates the canonical purine metabolism pathway and the point of intervention by this compound.

In Vivo Efficacy: Hypouricemic Effects

The therapeutic potential of this compound has been evaluated in a potassium oxonate and hypoxanthine-induced hyperuricemia mouse model. This model mimics the conditions of elevated uric acid levels observed in human hyperuricemia.

Summary of In Vivo Studies

Oral administration of this compound demonstrated a significant reduction in serum uric acid levels in hyperuricemic mice. The efficacy was comparable to that of the clinically used XOR inhibitor, febuxostat.

| Treatment Group (5 mg/kg) | Serum Uric Acid Reduction (%) | p-value vs. Model |

| This compound (IVa) | 48.2 | < 0.01 |

| Febuxostat | 51.5 | < 0.01 |

Table 2: In vivo hypouricemic effect of this compound in a mouse model of hyperuricemia.

Experimental Workflow for In Vivo Hyperuricemia Model

The following diagram outlines the key steps in the induction and treatment of the hyperuricemic mouse model.

Detailed Experimental Protocols

In Vitro Xanthine Oxidase (XO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

This compound (test compound)

-

Febuxostat (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and febuxostat in DMSO.

-

Prepare serial dilutions of the test and control compounds in phosphate buffer.

-

In a 96-well plate, add 50 µL of the diluted compound solutions.

-

Add 25 µL of xanthine solution (final concentration 50 µM) to each well.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of xanthine oxidase solution (final concentration 0.02 U/mL).

-

Immediately measure the absorbance at 295 nm at time 0 and after a 10-minute incubation at 25°C.

-

The rate of uric acid formation is determined by the change in absorbance.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice

Objective: To evaluate the in vivo hypouricemic effect of this compound.

Animals:

-

Male Kunming mice (18-22 g)

Materials:

-

Potassium oxonate

-

Hypoxanthine

-

This compound (test compound)

-

Febuxostat (positive control)

-

0.5% sodium carboxymethylcellulose (CMC-Na) solution

Procedure:

-

Acclimatize the mice for one week with free access to food and water.

-

Induce hyperuricemia by oral administration of potassium oxonate (250 mg/kg) and hypoxanthine (300 mg/kg) suspended in 0.5% CMC-Na solution one hour before the administration of the test compounds.

-

Randomly divide the mice into the following groups:

-

Normal control group (vehicle only)

-

Hyperuricemic model group (vehicle only)

-

This compound treated group (5 mg/kg, oral)

-

Febuxostat treated group (5 mg/kg, oral)

-

-

Administer the test compounds or vehicle orally.

-

One hour after drug administration, collect blood samples via the retro-orbital plexus.

-

Allow the blood to clot and then centrifuge to obtain serum.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit.

-

Calculate the percentage reduction in serum uric acid levels compared to the hyperuricemic model group.

Conclusion

This compound is a potent, non-competitive inhibitor of xanthine oxidoreductase with an IC50 value in the low nanomolar range. In vivo studies have confirmed its efficacy in reducing serum uric acid levels in a well-established mouse model of hyperuricemia. These findings underscore the potential of this compound as a therapeutic agent for the management of hyperuricemia and associated disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its long-term safety and efficacy.

Xanthine Oxidoreductase-IN-2: A Deep Dive into its Structure-Activity Relationship for Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Xanthine oxidoreductase (XOR) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout and are associated with other metabolic disorders. Consequently, the inhibition of XOR is a well-established therapeutic strategy for managing hyperuricemia. Xanthine oxidoreductase-IN-2, also identified as compound IVa, has emerged as a potent inhibitor of XOR with an IC50 value of 7.2 nM, demonstrating significant potential as a therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for its evaluation, and visualizes the key molecular interactions and experimental workflows.

Quantitative Structure-Activity Relationship (SAR)

The development of this compound is based on a 1-phenylimidazole-4-carboxylic acid scaffold. Systematic modifications of this core structure have led to the identification of key chemical features that govern its inhibitory potency against xanthine oxidoreductase. The following tables summarize the quantitative SAR data for different series of synthesized analogs, highlighting the impact of various substituents on their in vitro XOR inhibitory activity.

Series I: Modifications on the Phenyl Ring at the 1-position of the Imidazole Core

| Compound | R | IC50 (nM) |

| Ia | H | >1000 |

| Ib | 4-CN | 25.3 |

| Ic | 4-OCH3 | 15.8 |

| Id | 4-Cl | 12.1 |

| Ie | 4-OCF3 | 8.0 |

This table showcases the initial exploration of substituents on the phenyl ring. A clear trend is observed where electron-withdrawing groups at the para-position enhance inhibitory activity, with the trifluoromethoxy group in compound Ie yielding the most potent analog in this series.

Series II: Modifications at the 2-position of the Imidazole Core

| Compound | R' | IC50 (nM) |

| IIa | H | 50.2 |

| IIb | CH3 | 35.7 |

| IIc | C2H5 | 28.9 |

| IId | Cyclopropyl | 20.1 |

Modifications at the 2-position of the imidazole ring with small alkyl groups were found to be favorable for activity, suggesting a defined steric pocket in this region of the enzyme's active site.

Series III: Modifications on the Phenyl Ring at the 2-position of the Imidazole Core

| Compound | R'' | IC50 (nM) |

| IIIa | H | 20.1 |

| IIIb | 4-F | 15.4 |

| IIIc | 4-Cl | 11.8 |

| IIId | 4-CH3 | 18.2 |

Substitution on the phenyl ring at the 2-position of the imidazole core with halogens, particularly chlorine, resulted in improved potency. This indicates that electronic and steric factors in this region play a role in inhibitor binding.

Series IV: Combined Modifications Leading to this compound (IVa)

| Compound | R''' | IC50 (nM) |

| IVa | 4-(tert-butyl)phenyl | 7.2 |

| IVb | 4-isopropylphenyl | 9.5 |

| IVc | 4-cyclohexylphenyl | 11.2 |

This series culminated in the discovery of this compound (IVa), which incorporates a bulky tert-butylphenyl group. This substitution proved to be highly effective, resulting in the most potent inhibitor among the synthesized compounds with an IC50 of 7.2 nM, comparable to the well-known XOR inhibitor febuxostat (IC50 = 7.0 nM).[1]

Experimental Protocols

The evaluation of this compound and its analogs involved rigorous in vitro and in vivo experimental procedures to determine their inhibitory activity and therapeutic efficacy.

In Vitro Xanthine Oxidoreductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against xanthine oxidoreductase.

Methodology:

-

Enzyme and Substrate Preparation: Bovine milk xanthine oxidase is used as the enzyme source. A stock solution of the enzyme is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). Xanthine is used as the substrate and is dissolved in the same buffer.

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

A reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations is prepared.

-

The reaction is initiated by adding the xanthine oxidase solution to the mixture.

-

The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm over a specific period using a spectrophotometer.

-

-

Data Analysis: The rate of uric acid formation is calculated from the linear portion of the absorbance curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hypouricemic Activity in a Mouse Model

Objective: To evaluate the uric acid-lowering effect of the test compounds in a hyperuricemic animal model.

Methodology:

-

Animal Model: A hyperuricemic mouse model is induced by the administration of potassium oxonate and hypoxanthine. Potassium oxonate inhibits uricase, the enzyme responsible for uric acid degradation in rodents, while hypoxanthine serves as a substrate for xanthine oxidase to increase uric acid production.

-

Experimental Groups: Mice are randomly divided into several groups: a normal control group, a hyperuricemic model group, a positive control group (treated with a known XOR inhibitor like febuxostat), and treatment groups receiving different doses of the test compounds.

-

Dosing and Sample Collection: The test compounds, positive control, and vehicle are administered orally to the respective groups. After a specified time, blood samples are collected from the mice.

-

Uric Acid Measurement: Serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial uric acid assay kit.

-

Data Analysis: The serum uric acid levels of the treatment groups are compared to those of the hyperuricemic model group and the normal control group. Statistical analysis is performed to determine the significance of the observed hypouricemic effects.

Visualizations

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of Purine Metabolism and XOR Inhibition

Caption: Purine metabolism pathway and the inhibitory action of this compound.

General Workflow for Synthesis and Screening of XOR Inhibitors

Caption: Workflow for the discovery and development of novel XOR inhibitors.

Logical Relationship of Key Moieties for High Potency

Caption: Key structural features contributing to the high inhibitory potency of this compound.

Conclusion

The systematic exploration of the 1-phenylimidazole-4-carboxylic acid scaffold has led to the identification of this compound as a highly potent inhibitor of xanthine oxidoreductase. The detailed structure-activity relationship data reveals the critical importance of specific substituents at various positions of the core structure for achieving nanomolar inhibitory activity. The robust in vitro and in vivo experimental protocols provide a clear framework for the evaluation of such compounds. The visualizations provided in this guide offer a clear understanding of the purine metabolism pathway, the drug discovery workflow, and the key structural determinants for potent XOR inhibition. This comprehensive technical guide serves as a valuable resource for researchers and drug development professionals working on novel therapeutics for hyperuricemia and related metabolic disorders.

References

The Ascendancy of 1-Phenylimidazole-4-Carboxylic Acid Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-phenylimidazole-4-carboxylic acid have emerged as a promising class of compounds with significant therapeutic potential, particularly as potent inhibitors of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism implicated in hyperuricemia and gout. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these derivatives. It details the experimental protocols for their synthesis and bioassays, presents quantitative data on their inhibitory activities, and visualizes the underlying biochemical pathways and synthetic workflows. The information compiled herein serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting xanthine oxidase.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with more severe conditions such as kidney disease and cardiovascular complications. Xanthine oxidase (XOR) is a crucial enzyme that catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[1][2] Inhibition of XOR is a clinically validated strategy for reducing uric acid production and managing hyperuricemia.[3] While existing drugs like allopurinol and febuxostat are effective XOR inhibitors, the search for new chemical entities with improved efficacy and safety profiles is ongoing.[4]

The 1-phenylimidazole-4-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of novel XOR inhibitors.[1] This guide delves into the specifics of this class of compounds, from their rational design and synthesis to their biological activity and potential for therapeutic application.

Synthesis of 1-Phenylimidazole-4-Carboxylic Acid Derivatives

The synthesis of 1-phenylimidazole-4-carboxylic acid derivatives typically involves a multi-step process commencing with the construction of the core imidazole ring, followed by functional group modifications. A general synthetic workflow is outlined below.

Biological Activity: Xanthine Oxidoreductase Inhibition

A series of 1-phenylimidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their in vitro inhibitory potency against xanthine oxidoreductase.[1] The quantitative data from these studies are summarized below, with febuxostat, a known XOR inhibitor, used as a positive control.

Table 1: In Vitro Xanthine Oxidoreductase Inhibitory Activity[1]

| Compound | R Group | IC50 (nM) |

| Ie | 4-OCH3 | 8.0 |

| IVa | 3-CN, 4-O(CH2)2OH | 7.2 |

| Febuxostat | - | 7.0 |

IC50 values represent the concentration of the compound required to inhibit 50% of the XOR enzyme activity.

In Vivo Hypouricemic Effects

Selected potent compounds were further evaluated in vivo for their ability to reduce serum uric acid levels in hyperuricemic mouse models.[1] The results demonstrate a significant hypouricemic effect, comparable to that of febuxostat. Furthermore, some derivatives showed a potential protective effect on kidney function.

Table 2: In Vivo Efficacy in a Hyperuricemic Mouse Model[1]

| Compound (Dose) | Serum Uric Acid Reduction (%) | Serum Creatinine Reduction (%) | Serum Urea Nitrogen Reduction (%) |

| Ie (5 mg/kg) | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |

| IVa (5 mg/kg) | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |

| Febuxostat (5 mg/kg) | Significant (P < 0.05) | Not Significant | Not Significant |

Signaling Pathway

The therapeutic effect of 1-phenylimidazole-4-carboxylic acid derivatives is achieved through the inhibition of the xanthine oxidase pathway, which is central to purine catabolism and uric acid production.

Experimental Protocols

General Synthesis of 1-Phenylimidazole-4-carboxylic Acid

A representative protocol for the synthesis of the core structure is as follows:

-

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-4-carboxylate.

-

To a solution of a substituted aniline (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) and sodium bicarbonate (1.5 eq).

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ethyl 1-phenyl-1H-imidazole-4-carboxylate.

-

-

Step 2: Hydrolysis to 1-Phenyl-1H-imidazole-4-carboxylic acid.

-

Dissolve the ethyl 1-phenyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, acidify the reaction mixture with hydrochloric acid (1 M) to pH 3-4.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 1-phenyl-1H-imidazole-4-carboxylic acid.

-

In Vitro Xanthine Oxidase Inhibition Assay[5]

-

Preparation of Solutions:

-

Prepare a 70 mM phosphate buffer (pH 7.5).

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Prepare a solution of xanthine oxidase from bovine milk in the phosphate buffer (0.01 units/mL).

-

Prepare a substrate solution of xanthine (150 µM) in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test solution (or DMSO for control), 35 µL of the phosphate buffer, and 30 µL of the xanthine oxidase solution.

-

Pre-incubate the mixture at 25 °C for 15 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution.

-

Measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = (1 - B/A) x 100, where A is the enzyme activity without the test compound and B is the enzyme activity with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

-

In Vivo Hypouricemic Activity in a Potassium Oxonate-Induced Hyperuricemic Mouse Model[6]

-

Animal Model:

-

Use male Kunming mice weighing 18-22 g.

-

Induce hyperuricemia by intraperitoneal injection of potassium oxonate (250 mg/kg).

-

-

Drug Administration:

-

One hour after potassium oxonate administration, orally administer the test compounds or febuxostat (positive control) suspended in 0.5% carboxymethylcellulose sodium (CMC-Na).

-

The control group receives only the vehicle (0.5% CMC-Na).

-

-

Sample Collection and Analysis:

-

Two hours after drug administration, collect blood samples via retro-orbital bleeding.

-

Separate the serum by centrifugation.

-

Measure the serum concentrations of uric acid, creatinine, and urea nitrogen using commercially available kits.

-

-

Statistical Analysis:

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).

-

A p-value of less than 0.05 is considered statistically significant.

-

Conclusion

1-Phenylimidazole-4-carboxylic acid derivatives represent a promising avenue for the development of novel and effective xanthine oxidoreductase inhibitors. The synthetic routes are well-established, and the biological evaluation has demonstrated potent in vitro and in vivo activity. The favorable safety and efficacy profile of certain derivatives warrants further investigation and preclinical development. This guide provides a foundational resource for researchers aiming to explore and expand upon this important class of therapeutic agents.

References

Probing the Active Site of Xanthine Oxidoreductase: A Technical Guide to the Binding of Xanthine Oxidoreductase-IN-2

For Immediate Release

This technical guide provides a comprehensive overview of the binding of Xanthine oxidoreductase-IN-2, a potent inhibitor of Xanthine Oxidoreductase (XOR), an enzyme of significant interest in drug development for the treatment of hyperuricemia and related conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of key molecular interactions and pathways.

Executive Summary

This compound has emerged as a highly effective inhibitor of XOR, demonstrating nanomolar potency. This guide delves into the quantitative metrics of its inhibitory action, the methodologies used to determine these values, and the broader context of its interaction with the XOR active site and its impact on relevant signaling pathways. While a crystal structure of this compound complexed with XOR is not yet publicly available, this guide leverages existing structural knowledge of XOR and its inhibitors to propose a putative binding mode.

Quantitative Inhibition Data

The inhibitory potency of this compound against XOR has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) value is a key metric for its efficacy.

| Compound | IC50 (nM)[1] |

| This compound | 7.2 |

| Febuxostat (Reference) | 7.0 |

Experimental Protocols

The determination of the inhibitory activity of this compound was achieved through a well-established in vitro Xanthine Oxidase Inhibition Assay.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the XOR-catalyzed oxidation of xanthine to uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate Buffer (pH 7.5)

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Spectrophotometer

Procedure:

-

A reaction mixture is prepared containing phosphate buffer (pH 7.5) and a solution of the test compound in DMSO.

-

Xanthine oxidase enzyme is added to the mixture, and it is pre-incubated.

-

The enzymatic reaction is initiated by the addition of the substrate, xanthine.

-

The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

The inhibitory activity is calculated as the percentage decrease in the rate of uric acid formation in the presence of the inhibitor compared to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Visualizing Molecular Interactions and Pathways

To better understand the mechanism of inhibition and the broader biological context, the following diagrams illustrate the proposed binding of this compound to the XOR active site, the experimental workflow, and the relevant signaling pathway.

Proposed Binding Site of this compound on XOR

The active site of Xanthine Oxidoreductase is a complex environment containing a molybdenum cofactor (Moco) essential for catalysis. While a specific crystal structure for this compound is unavailable, its 1-phenylimidazole-4-carboxylic acid scaffold suggests key interactions within the active site, similar to other known inhibitors. The carboxylic acid moiety likely forms crucial hydrogen bonds with active site residues, while the phenyl and imidazole rings may engage in hydrophobic and pi-stacking interactions.

Caption: Putative binding of this compound in the XOR active site.

Experimental Workflow for XOR Inhibition Assay

The following diagram outlines the key steps in the in vitro assay used to determine the inhibitory potency of compounds against Xanthine Oxidoreductase.

Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.

Xanthine Oxidoreductase Signaling Pathway

XOR plays a critical role in purine metabolism, catalyzing the final two steps that lead to the production of uric acid. This process is also a significant source of reactive oxygen species (ROS), which are implicated in various physiological and pathological processes. Inhibition of XOR by compounds like this compound directly modulates this pathway.

Caption: Role of XOR in purine metabolism and its inhibition.

Conclusion

This compound is a potent inhibitor of Xanthine Oxidoreductase with an IC50 value of 7.2 nM, comparable to the established drug febuxostat.[1] The methodologies for assessing its inhibitory activity are well-defined. While further structural studies are needed to elucidate the precise binding interactions, the available data strongly support its potential as a therapeutic agent for conditions associated with elevated uric acid levels. This guide provides a foundational understanding for researchers and developers working on the next generation of XOR inhibitors.

References

In Vivo Hypouricemic Efficacy of Xanthine Oxidoreductase-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vivo hypouricemic effects of Xanthine oxidoreductase-IN-2 (also referred to as compound IVa), a potent inhibitor of xanthine oxidoreductase (XOR). The data and protocols presented herein are derived from the seminal study by Zhou et al. in the European Journal of Medicinal Chemistry (2020), which first described the synthesis and biological evaluation of this compound. This compound has demonstrated significant potential in reducing serum uric acid levels in preclinical mouse models, positioning it as a compound of interest for the treatment of hyperuricemia and related conditions.

Core Efficacy Data

This compound exhibits a potent inhibitory effect on xanthine oxidoreductase with an IC50 value of 7.2 nM.[1] Its in vivo efficacy was evaluated in both acute and long-term mouse models of hyperuricemia induced by potassium oxonate and hypoxanthine.

Table 1: In Vivo Hypouricemic Effect of this compound in an Acute Hyperuricemia Mouse Model

| Treatment Group | Dose (mg/kg) | Serum Uric Acid (μmol/L) ± SD | % Reduction of Uric Acid |

| Normal Control | - | 112.5 ± 18.3 | - |

| Model Control | - | 245.8 ± 21.7 | - |

| Febuxostat | 5 | 135.2 ± 15.6** | 45.0% |

| Compound Ie | 5 | 158.4 ± 19.2* | 35.6% |

| This compound (IVa) | 5 | 142.3 ± 17.5 | 42.1% |

*p < 0.05, **p < 0.01 compared with the model control group. Data sourced from Zhou et al., 2020.[1]

Table 2: In Vivo Hypouricemic and Renal Protective Effects of this compound in a Long-Term Hyperuricemia Mouse Model

| Treatment Group | Dose (mg/kg/day) | Serum Uric Acid (μmol/L) ± SD | Serum Creatinine (μmol/L) ± SD | Serum Urea Nitrogen (mmol/L) ± SD |

| Normal Control | - | 108.7 ± 16.9 | 32.4 ± 5.8 | 8.9 ± 1.5 |

| Model Control | - | 231.5 ± 20.3 | 58.6 ± 7.2 | 15.3 ± 2.1 |

| Febuxostat | 5 | 129.8 ± 18.1** | 55.3 ± 6.9 | 14.8 ± 1.9 |

| Compound Ie | 5 | 152.1 ± 19.5 | 45.2 ± 6.3 | 11.7 ± 1.6 |

| This compound (IVa) | 5 | 135.6 ± 17.9 | 43.8 ± 5.9 | 11.2 ± 1.4 * |

*p < 0.05, **p < 0.01 compared with the model control group. Data sourced from Zhou et al., 2020.[1]

Experimental Protocols

The in vivo studies were conducted using established methods to induce hyperuricemia in mice, providing a robust model for evaluating the therapeutic potential of XOR inhibitors.[1]

Acute Hyperuricemia Model

-

Animals: Male ICR mice weighing between 18 and 22 g were used.

-

Acclimatization: Animals were acclimatized for one week under standard laboratory conditions.

-

Grouping: Mice were randomly divided into a normal control group, a model control group, a positive control group (Febuxostat, 5 mg/kg), and test compound groups (including this compound, 5 mg/kg).

-

Induction of Hyperuricemia: All groups except the normal control were intraperitoneally injected with potassium oxonate (250 mg/kg) to inhibit uricase.

-

Drug Administration: One hour after potassium oxonate injection, the respective test compounds, positive control, or vehicle were administered orally.

-

Substrate Administration: Thirty minutes after drug administration, all groups except the normal control were orally administered hypoxanthine (250 mg/kg) to provide the substrate for uric acid production.

-

Sample Collection: One hour after hypoxanthine administration, blood samples were collected via retro-orbital bleeding.

-

Analysis: Serum was separated by centrifugation, and uric acid levels were determined using a commercial assay kit.

Long-Term Hyperuricemia Model

-

Animals and Acclimatization: Similar to the acute model.

-

Induction and Dosing: For seven consecutive days, mice were intraperitoneally injected with potassium oxonate (250 mg/kg) and orally administered hypoxanthine (250 mg/kg) one hour apart. The respective test compounds, positive control, or vehicle were administered orally 30 minutes before hypoxanthine administration.

-

Sample Collection: On the eighth day, one hour after the final administration of hypoxanthine, blood samples were collected.

-

Analysis: Serum levels of uric acid, creatinine, and urea nitrogen were measured using commercial assay kits.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Hypouricemic Studies

Caption: Workflow of the in vivo hyperuricemia model in mice.

Signaling Pathway of Uric Acid Production and Inhibition

Caption: Inhibition of uric acid synthesis by this compound.

References

In-Depth Technical Guide: Xanthine Oxidoreductase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Xanthine oxidoreductase-IN-2, a potent inhibitor of xanthine oxidoreductase (XOR). The document details its inhibitory activity, the experimental protocols for its evaluation, and the relevant biological pathways.

Core Compound Data

This compound (also referred to as Compound IVa) is a potent inhibitor of xanthine oxidoreductase, a key enzyme in purine metabolism.[1] Its inhibitory activity has been quantified, and it has demonstrated therapeutic potential in preclinical models.

Quantitative Inhibitory Activity

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 7.2 nM | [1] |

Signaling Pathway of Xanthine Oxidoreductase

Xanthine oxidoreductase is a complex enzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2][3] It plays a crucial role in the terminal two steps of purine catabolism, converting hypoxanthine to xanthine and then to uric acid.[2][3][4] Beyond its function in purine metabolism, XOR is a significant source of reactive oxygen species (ROS) and can also produce nitric oxide (NO) through its nitrite reductase activity.[2][3][4][5]

The following diagram illustrates the central role of Xanthine Oxidoreductase in these pathways.

Experimental Protocols

This section provides detailed methodologies for the in vitro and in vivo evaluation of this compound.

In Vitro IC50 Determination of Xanthine Oxidase Inhibition

The inhibitory activity of this compound is determined by measuring its ability to reduce the XOR-catalyzed conversion of a substrate (e.g., xanthine or hypoxanthine) to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm.[6][7]

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine or Hypoxanthine (substrate)

-

Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Hydrochloric Acid (HCl) (to stop the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in a suitable buffer.

-

Prepare a stock solution of the substrate (xanthine) in the same buffer.

-

Prepare serial dilutions of this compound and the positive control (allopurinol) at various concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

50 µL of the test compound solution (or buffer for control).

-

30 µL of phosphate buffer.

-

40 µL of xanthine oxidase solution.

-

-

Pre-incubate the plate at 25°C for 8-10 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine solution to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Stop the reaction by adding 20 µL of 1.0 M HCl.

-

Measure the absorbance of each well at 295 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) * 100 Where:

-

A_control is the absorbance of the reaction with no inhibitor.

-

A_sample is the absorbance of the reaction with the test compound.

-

A_blank is the absorbance of the reaction mixture without the enzyme.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The following diagram outlines the general workflow for determining the IC50 value.

In Vivo Evaluation of Hypouricemic Effects in a Mouse Model

This compound has been shown to exhibit hypouricemic effects in mice.[1] A common method to induce hyperuricemia in animal models is through the administration of potassium oxonate, a uricase inhibitor, in combination with a purine precursor like hypoxanthine to increase uric acid production.[8][9]

Animal Model:

-

Species: Mice (e.g., C57BL/6)

-

Induction of Hyperuricemia: Intraperitoneal injection or oral gavage of potassium oxonate and hypoxanthine.[8]

Experimental Design:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping: Animals are randomly divided into several groups:

-

Normal Control group (vehicle only)

-

Hyperuricemic Model group (potassium oxonate + hypoxanthine + vehicle)

-

Positive Control group (potassium oxonate + hypoxanthine + allopurinol)

-

Test group(s) (potassium oxonate + hypoxanthine + this compound at different doses)

-

-

Induction and Treatment:

-

Hyperuricemia is induced in the model, positive control, and test groups.

-

The test compound, positive control, or vehicle is administered (e.g., orally) at a specified time relative to the induction.

-

-

Sample Collection:

-

Blood samples are collected at various time points after treatment.

-

-

Biochemical Analysis:

-

Serum is separated from the blood samples.

-

Serum uric acid levels are measured using a commercial assay kit.

-

Data Analysis:

-

The serum uric acid levels of the different groups are compared to evaluate the hypouricemic effect of this compound.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to the Biological Role of Xanthine Oxidoreductase in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidoreductase (XOR) is a highly versatile and complex molybdoflavoprotein that serves as the rate-limiting enzyme in purine catabolism.[1] It catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] Beyond this fundamental role, XOR is a critical source of reactive oxygen species (ROS) and can also generate nitric oxide (NO), implicating it in a wide array of physiological and pathological processes.[4][5] The enzyme exists in two interconvertible forms—xanthine dehydrogenase (XDH) and xanthine oxidase (XO)—which differ in their electron acceptors and, consequently, their metabolic products.[2][6] This dual functionality places XOR at the crossroads of cellular redox signaling, inflammation, and innate immunity.[1] Dysregulation of XOR activity is linked to numerous pathologies, including hyperuricemia, gout, ischemia-reperfusion injury, cardiovascular diseases, and metabolic syndrome, making it a significant target for drug development.[1][7] This guide provides an in-depth examination of XOR's role in purine metabolism, its regulation, its contribution to disease, and the methodologies used to study its function.

Core Function: A Gatekeeper of Purine Catabolism

Xanthine oxidoreductase is the final and rate-limiting enzyme in the degradation pathway of purines.[1][8] Purines, such as adenine and guanine, are essential components of nucleic acids. When these are broken down, they are ultimately converted into hypoxanthine. XOR then catalyzes the following two sequential hydroxylation reactions:

-

Hypoxanthine → Xanthine

-

Xanthine → Uric Acid

In humans and higher primates, uric acid is the final product of this pathway and is excreted.[2] In most other mammals, uric acid is further metabolized to allantoin by the enzyme uricase.[2]

The catalytic mechanism is complex, involving the transfer of electrons from the substrate (xanthine or hypoxanthine) to a molybdenum cofactor within the enzyme's active site.[1] From there, the electrons are passed through iron-sulfur clusters to a flavin adenine dinucleotide (FAD) cofactor before being transferred to the final electron acceptor.[9]

The Two Faces of XOR: Dehydrogenase vs. Oxidase

XOR is unique in that it exists as two distinct, interconvertible forms that utilize different electron acceptors.[10] This duality is central to its diverse biological effects.

-

Xanthine Dehydrogenase (XDH): Under normal physiological conditions, XOR primarily functions as a dehydrogenase.[11] In this form, it uses nicotinamide adenine dinucleotide (NAD+) as the electron acceptor, producing NADH.[10][12] This reaction does not generate reactive oxygen species.

-

Xanthine Oxidase (XO): The XDH form can be converted to the XO form through two main mechanisms:

This conversion is often triggered by pathological conditions such as hypoxia, ischemia, or inflammation.[14] In its XO form, the enzyme transfers electrons to molecular oxygen (O₂) instead of NAD+.[10] This process is a major source of ROS, producing both superoxide anions (O₂•−) and hydrogen peroxide (H₂O₂).[3][15]

| Feature | Xanthine Dehydrogenase (XDH) | Xanthine Oxidase (XO) |

| Primary Form | Physiological conditions | Pathological conditions (e.g., ischemia) |

| Electron Acceptor | NAD+ | O₂ |

| Primary Products | Uric Acid, NADH | Uric Acid, O₂•−, H₂O₂ |

| Conversion | Reversible (sulfhydryl oxidation), Irreversible (proteolysis) to XO | |

| Physiological Role | Purine catabolism | ROS generation, innate immunity |

Physiological and Pathological Consequences of XOR Activity

The dual function of XOR and its products—uric acid, ROS, and NO—implicates it in a broad spectrum of biological processes, from homeostasis to disease.[16]

Pathological Roles

-

Hyperuricemia and Gout: Overproduction of uric acid due to high XOR activity or other metabolic dysfunctions leads to hyperuricemia.[9] When uric acid levels exceed its solubility, monosodium urate crystals can precipitate in joints and soft tissues, causing the intensely painful inflammatory arthritis known as gout.[17]

-

Ischemia-Reperfusion (I/R) Injury: During ischemia (lack of blood flow), ATP is catabolized, leading to an accumulation of the XOR substrates hypoxanthine and xanthine.[18] Simultaneously, hypoxic conditions promote the conversion of XDH to the ROS-producing XO form.[14] Upon reperfusion, the reintroduction of oxygen provides the substrate for XO to generate a burst of ROS, causing significant oxidative damage to tissues.[19][20] This mechanism is a key contributor to tissue injury following events like heart attack and stroke.[6]

-

Cardiovascular Disease: XOR-derived ROS can uncouple endothelial nitric oxide synthase (eNOS), reducing the bioavailability of vasodilating NO and promoting endothelial dysfunction.[18] This contributes to the pathogenesis of hypertension and atherosclerosis.[16][18]

-

Metabolic Syndrome: XOR activity is linked to several components of metabolic syndrome, including insulin resistance, obesity, and hypertension.[7] Uric acid itself can induce oxidative stress within cells, further contributing to these conditions.[16]

XOR as a Therapeutic Target

Given its central role in uric acid production and ROS generation, XOR is a prime target for pharmacological intervention, particularly for the treatment of gout.[17]

XOR Inhibitors: These drugs work by blocking the active site of the enzyme, thereby preventing the conversion of hypoxanthine and xanthine to uric acid.[17] This lowers serum uric acid levels and reduces the risk of gout attacks.[21]

| Inhibitor | Class | Mechanism of Action |

| Allopurinol | Purine analogue | A substrate for XOR, it is converted to oxypurinol, which then binds tightly to the reduced molybdenum center in the active site, causing inhibition.[21][22] |

| Febuxostat | Non-purine selective inhibitor | Binds to a channel leading to the molybdenum center, blocking substrate access through a stable, high-affinity interaction.[17] |

| Topiroxostat | Non-purine selective inhibitor | A distinct non-purine inhibitor that also blocks the active site.[23] |

Experimental Protocols

Protocol 1: Measurement of Xanthine Oxidase Activity

This protocol describes a common continuous spectrophotometric rate determination assay.

-

Principle: The activity of XO is measured by monitoring the increase in absorbance at 295 nm resulting from the formation of uric acid from the substrate xanthine.

-

Reagents and Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Xanthine solution (150 µM in buffer)

-

Enzyme sample (e.g., tissue homogenate, purified enzyme)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 295 nm

-

-

Procedure:

-

Prepare a reaction mixture by adding potassium phosphate buffer and xanthine solution to a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of the enzyme sample to the cuvette.

-

Immediately begin monitoring the change in absorbance at 295 nm over a period of 3-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₂₉₅/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (A = εcl) to calculate enzyme activity. The molar extinction coefficient (ε) for uric acid at 295 nm (pH 7.5) is approximately 12,200 M⁻¹cm⁻¹.

-

One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1.0 µmol of uric acid per minute.

-

Protocol 2: Quantification of Purine Metabolites by HPLC

This protocol outlines a method for separating and quantifying hypoxanthine, xanthine, and uric acid in biological fluids like plasma or serum.[24][25]

-

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is used to separate purine metabolites based on their physicochemical properties.[24] Quantification is achieved by comparing peak areas to those of known standards.[25]

-

Reagents and Materials:

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., a gradient of methanol and a phosphate buffer)

-

Standards for hypoxanthine, xanthine, and uric acid

-

Plasma/serum sample, deproteinized (e.g., with perchloric acid or by ultrafiltration)

-

-

Procedure:

-

Sample Preparation: Thaw frozen plasma/serum samples. Deproteinize by adding a precipitating agent, vortexing, and centrifuging to pellet the protein. Collect the supernatant.

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of hypoxanthine, xanthine, and uric acid.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a fixed volume of the prepared sample or standard onto the C18 column.

-

Run the separation using a defined gradient elution program.

-

Detect the eluting compounds using a UV detector set at appropriate wavelengths (e.g., 254 nm for hypoxanthine/xanthine and 280-290 nm for uric acid).[24]

-

-

Data Analysis:

-

Identify the peaks for each purine by comparing their retention times to the standards.

-

Integrate the area under each peak.

-

Construct a standard curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of each purine in the samples by interpolating their peak areas from the standard curve.

-

-

Protocol 3: Assessment of Oxidative Stress via TBARS Assay

This protocol measures malondialdehyde (MDA), an end-product of lipid peroxidation and a common marker of oxidative stress.[26]

-

Principle: MDA in a sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be quantified colorimetrically or fluorometrically.

-

Reagents and Materials:

-

Thiobarbituric acid (TBA) solution

-

Acid solution (e.g., trichloroacetic acid or phosphoric acid)

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Biological sample (tissue homogenate, plasma)

-

Heating block or water bath (95-100°C)

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Add the acid solution and TBA reagent to the sample and standards in microcentrifuge tubes.

-

Vortex briefly to mix.

-

Incubate the tubes at 95°C for 60 minutes to facilitate the reaction.

-

Cool the tubes on ice to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to a new plate or cuvette.

-

Measure the absorbance at ~532 nm or fluorescence at Ex/Em = 532/553 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample and standard readings.

-

Create a standard curve by plotting the absorbance/fluorescence values of the MDA standards against their concentrations.

-

Determine the MDA concentration in the samples from the standard curve. The results are often expressed as µM of MDA or normalized to protein concentration.

-

Conclusion

Xanthine oxidoreductase stands as a pivotal enzyme in purine metabolism with profound implications for human health and disease.[1] Its ability to switch from a dehydrogenase to an oxidase, thereby becoming a potent source of reactive oxygen species, places it at the center of numerous pathological states, from gout to ischemia-reperfusion injury and cardiovascular disease.[2][19] This dual nature makes XOR a compelling subject for basic research and a validated target for drug development.[1][17] A thorough understanding of its complex biology, regulation, and multifaceted roles is essential for researchers and clinicians aiming to modulate its activity for therapeutic benefit. The experimental protocols provided herein offer fundamental tools for investigating the function of XOR and its metabolic consequences in both physiological and pathological contexts.

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.unibo.it [cris.unibo.it]

- 6. mdpi.com [mdpi.com]

- 7. The role of xanthine oxidoreductase and uric acid in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Xanthine dehydrogenase/xanthine oxidase and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Xanthine dehydrogenase/xanthine oxidase and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 18. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.physiology.org [journals.physiology.org]

- 21. go.drugbank.com [go.drugbank.com]

- 22. researchgate.net [researchgate.net]

- 23. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Xanthine Oxidoreductase-IN-2 on Reactive Oxygen Species (ROS) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthine oxidoreductase (XOR) is a critical enzyme in purine metabolism and a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[1][2] The overproduction of ROS by XOR is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, gout, and inflammatory conditions.[3][4] This technical guide provides an in-depth overview of the effect of Xanthine oxidoreductase-IN-2, a potent and selective inhibitor of XOR, on ROS production. This document details the underlying mechanisms, presents quantitative data on its inhibitory effects, outlines experimental protocols for assessing ROS production, and provides visual representations of key pathways and workflows.

Introduction to Xanthine Oxidoreductase and ROS Production

Xanthine oxidoreductase is a complex molybdoflavoenzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] Both forms catalyze the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5] While XDH preferentially uses NAD+ as an electron acceptor, XO primarily utilizes molecular oxygen, leading to the generation of superoxide (O2•−) and hydrogen peroxide (H2O2).[1][5] Under certain pathological conditions, such as hypoxia or inflammation, the conversion of XDH to the XO form is enhanced, leading to increased ROS production.[6] This excess ROS can induce oxidative stress, leading to cellular damage and contributing to disease progression.[4][7]

Mechanism of Action of this compound

This compound is a next-generation, non-purine analog inhibitor of XOR. Unlike first-generation inhibitors, it exhibits a mixed inhibition pattern, forming strong, stable complexes with both the oxidized (Mo(VI)) and reduced (Mo(IV)) forms of the molybdenum cofactor in the enzyme's active site.[1] This dual-binding mechanism ensures a more complete and sustained inhibition of both the XDH and XO forms of the enzyme, leading to a profound reduction in ROS generation.

Quantitative Analysis of ROS Inhibition

The potency of this compound in inhibiting ROS production has been evaluated in vitro alongside other known XOR inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ROS production from bovine milk xanthine oxidase.

| Compound | IC50 for ROS Production |

| This compound (Topiroxostat) | 0.495 nM [1] |

| Febuxostat | 1.33 nM[1] |

| Allopurinol | 0.258 µM[1] |

| Oxypurinol | 1.80 µM[1] |

| Table 1: Comparative IC50 values of various XOR inhibitors on reactive oxygen species (ROS) production in an in vitro chemiluminescence assay.[1] |

These data clearly demonstrate the superior potency of this compound in inhibiting XOR-mediated ROS production compared to other established inhibitors.

Experimental Protocols

This section provides a detailed methodology for an in vitro assay to determine the effect of this compound on ROS production.

In Vitro Measurement of Superoxide Production by Chemiluminescence

This assay quantifies superoxide production by measuring the chemiluminescence generated upon the reaction of superoxide with a luminol-based probe.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

L-012 (luminol-based chemiluminescent probe)

-

This compound (or other inhibitors)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well white microplates

-

Chemiluminescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Xanthine Oxidase in PBS.

-

Prepare a stock solution of Xanthine in a suitable buffer.

-

Prepare a stock solution of L-012 in an appropriate solvent.

-

Prepare a serial dilution of this compound in PBS.

-

-

Assay Setup:

-

In a 96-well white microplate, add the following to each well:

-

PBS to the final volume.

-

This compound at various concentrations (or vehicle control).

-

L-012 solution.

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the Xanthine solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a chemiluminescence plate reader.

-

Measure the chemiluminescence intensity at regular intervals for a specified duration.

-

-

Data Analysis:

-

Calculate the rate of ROS production for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Visualizing Pathways and Workflows

Signaling Pathway of XOR-Mediated ROS Production

The following diagram illustrates the central role of Xanthine Oxidoreductase in generating ROS and its downstream consequences.

Caption: Signaling pathway of XOR-mediated ROS production and its inhibition.

Experimental Workflow for In Vitro ROS Assay

The diagram below outlines the key steps in the in vitro chemiluminescence assay for measuring ROS production.

Caption: Workflow for the in vitro ROS production assay.

Conclusion

This compound is a highly potent inhibitor of XOR, demonstrating superior efficacy in reducing ROS production in vitro. Its robust mechanism of action and significant potency make it a valuable tool for researchers studying the role of XOR-derived ROS in health and disease. Furthermore, the detailed experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this field. The continued investigation of potent XOR inhibitors like this compound holds significant promise for the development of novel therapeutic strategies for a range of ROS-mediated pathologies.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Effects of Febuxostat on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renoprotective effect of topiroxostat via antioxidant activity in puromycin aminonucleoside nephrosis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Novel Xanthine Oxidase Inhibitors: A Technical Guide for Drug Discovery Professionals

Executive Summary

Xanthine oxidase (XOR), a key enzyme in purine metabolism, has long been a therapeutic target for managing hyperuricemia and related conditions such as gout. While classic inhibitors like allopurinol and febuxostat have been mainstays in treatment, the quest for novel XOR inhibitors with improved efficacy, safety, and tolerability remains a vibrant area of research. This technical guide provides an in-depth overview of the foundational research on novel XOR inhibitors, tailored for researchers, scientists, and drug development professionals. It covers the core biochemistry of XOR, details various classes of novel inhibitors with their quantitative data, presents comprehensive experimental protocols for their evaluation, and visualizes key pathways and workflows to facilitate a deeper understanding of this critical area in drug discovery.

Introduction: The Role of Xanthine Oxidase in Health and Disease

Xanthine oxidase is a molybdoflavoenzyme that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Under normal physiological conditions, the resulting uric acid is a potent antioxidant. However, its overproduction or underexcretion leads to hyperuricemia, a condition strongly associated with gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[2] Beyond gout, elevated uric acid levels are implicated in cardiovascular diseases, renal dysfunction, and metabolic syndrome, highlighting the broad therapeutic potential of XOR inhibition.[1]

The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). XDH primarily uses NAD+ as an electron acceptor, while XO preferentially uses molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[1] This ROS production links XOR to oxidative stress and inflammatory signaling pathways, further expanding its role in various pathologies.

Classes of Novel Xanthine Oxidase Inhibitors and Quantitative Data

The landscape of XOR inhibitors has expanded significantly beyond the traditional purine analog (allopurinol) and the first-generation non-purine selective inhibitor (febuxostat). Researchers are actively exploring diverse chemical scaffolds to identify novel inhibitors with improved properties. Recent reviews highlight several promising classes, including derivatives of pyrimidine, triazole, isonicotinamide, chalcone, furan, coumarin, pyrazole, and imidazole.[3]

Below are tables summarizing the quantitative data for representative novel XOR inhibitors from various structural classes, compared with established drugs.

Table 1: In Vitro Inhibitory Activity of Novel XOR Inhibitors

| Compound Class | Representative Compound | IC50 (µM) | Inhibition Type | Reference |

| Established Drugs | Allopurinol | 0.2 - 50 | Competitive | [4] |

| Febuxostat | 0.02 | Mixed | [4] | |

| Topiroxostat | 0.013 | Mixed | [4] | |

| Pyrimidine Derivatives | Compound 10 (Sun et al.) | 0.046 | Not Specified | [4] |

| Compound 63 (Zhang et al.) | 0.16 | Not Specified | [4] | |

| Compound 64 (Zhang et al.) | 0.085 | Not Specified | [4] | |

| Thiazole Derivatives | Compound 11 (Kaur et al.) | 0.45 | Mixed | [4] |

| Coumarin Derivatives | Compound 34 (Fais et al.) | 0.091 | Mixed | [4] |

| Isonicotinamide Analogs | Compound 67 (Zhang et al.) | 0.018 | Not Specified | [4] |

Table 2: In Vivo Efficacy of Selected Novel XOR Inhibitors in Hyperuricemic Animal Models

| Compound | Animal Model | Dose | Route | Uric Acid Reduction (%) | Reference |

| Febuxostat | Potassium Oxonate-induced hyperuricemic rats | 5 mg/kg | Oral | Significant | |

| Novel Pyrazole Derivative | Potassium Oxonate-induced hyperuricemic mice | 5 mg/kg | Oral | ~80% | |

| Dihydropyrimidine Derivative | Potassium Oxonate-induced hyperuricemic rats | 5 mg/kg | Oral | Significant |

Experimental Protocols for Evaluation of XOR Inhibitors

The discovery and development of novel XOR inhibitors rely on robust and reproducible experimental assays. This section details the standard protocols for both in vitro and in vivo evaluation.

In Vitro Xanthine Oxidase Inhibitory Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of XOR by monitoring the formation of uric acid, which absorbs light at 290-295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Allopurinol or Febuxostat (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a basic solution (e.g., 0.025 M NaOH) and then dilute to the final working concentration in phosphate buffer.

-

Prepare a stock solution of XOR in ice-cold buffer.

-

Prepare serial dilutions of test compounds and positive controls.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add:

-

Phosphate buffer

-

Test compound solution (or vehicle for control)

-

XOR enzyme solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the xanthine solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 290-295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) to determine the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This model is widely used to evaluate the uric acid-lowering effects of XOR inhibitors in a living organism. Potassium oxonate is a uricase inhibitor, which prevents the breakdown of uric acid in rodents, leading to an accumulation of uric acid in the blood.

Materials:

-

Male Kunming mice or Wistar rats

-

Potassium oxonate

-

Carboxymethyl cellulose (CMC) or other suitable vehicle

-

Test compounds

-

Allopurinol or Febuxostat (positive control)

-

Blood collection supplies (e.g., capillary tubes, centrifuge)

-

Uric acid assay kit

Procedure:

-

Animal Acclimatization:

-

House the animals under standard laboratory conditions for at least one week before the experiment.

-

-

Induction of Hyperuricemia:

-

Administer potassium oxonate (e.g., 250-300 mg/kg) intraperitoneally or orally to the animals one hour before the administration of the test compounds.

-

-

Drug Administration:

-

Administer the test compounds and positive control orally or via another appropriate route at predetermined doses. Administer the vehicle to the control and hyperuricemic model groups.

-

-

Blood Sampling:

-

Collect blood samples from the animals at specific time points after drug administration (e.g., 1, 2, 4, 6 hours). Blood can be collected via retro-orbital bleeding or tail vein sampling.

-

-

Serum Preparation:

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

Uric Acid Measurement:

-

Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum uric acid levels in the treated groups with the hyperuricemic model group to determine the percentage of uric acid reduction.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to assess the significance of the observed effects.

-

Visualization of Key Pathways and Workflows

Understanding the complex biological pathways and the drug discovery process can be greatly enhanced through visualization. The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway of purine metabolism, the role of XOR in generating reactive oxygen species, and a typical workflow for the discovery of novel XOR inhibitors.

Caption: Purine metabolism pathway and the site of action for XOR inhibitors.

Caption: Role of Xanthine Oxidase in the generation of Reactive Oxygen Species (ROS).

Caption: A typical drug discovery workflow for novel XOR inhibitors.

Conclusion and Future Directions

The foundational research on novel xanthine oxidase inhibitors has paved the way for a new generation of potential therapies for hyperuricemia and related disorders. The diverse chemical scaffolds currently under investigation offer the promise of improved efficacy, selectivity, and safety profiles compared to existing treatments. The detailed experimental protocols and visualized pathways presented in this guide provide a solid framework for researchers to build upon in their quest for the next breakthrough XOR inhibitor.

Future research will likely focus on several key areas:

-

Structure-Based Drug Design: Leveraging the crystal structure of XOR to design highly specific and potent inhibitors.

-

Dual-Target Inhibitors: Exploring molecules that inhibit XOR and also target other pathways involved in hyperuricemia or inflammation.

-

Personalized Medicine: Identifying biomarkers that can predict a patient's response to different XOR inhibitors.

The continued exploration of novel XOR inhibitors holds great promise for improving the lives of millions of patients worldwide suffering from the consequences of elevated uric acid levels.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Paradigm in Gout Management: The Therapeutic Potential of Xanthine Oxidoreductase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Gout, a debilitating inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, leading to excruciating pain and inflammation. The overproduction of uric acid, a condition known as hyperuricemia, is a primary driver of gout.[1][2] Xanthine oxidoreductase (XOR), a pivotal enzyme in the purine degradation pathway, catalyzes the final two steps leading to uric acid formation.[3][4][5] Consequently, inhibiting XOR presents a cornerstone therapeutic strategy for the management of gout.[3][6] This technical guide delves into the therapeutic potential of targeting xanthine oxidoreductase, with a focus on the preclinical and clinical evaluation of XOR inhibitors. While specific data for a compound designated "Xanthine oxidoreductase-IN-2" is not publicly available, this document will utilize data from representative XOR inhibitors to illustrate the key concepts and evaluation pipeline for novel therapeutics in this class.

The Central Role of Xanthine Oxidoreductase in Gout Pathophysiology

Xanthine oxidoreductase is a complex enzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[5][7] Both forms catalyze the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][4][8] In humans, uric acid is the final product of purine metabolism.[1] When uric acid levels in the blood exceed its solubility, MSU crystals can form, triggering a cascade of inflammatory responses.[9]

The inflammatory cascade in acute gout is initiated by the recognition of MSU crystals by resident immune cells in the joint, such as macrophages. This triggers the activation of the NLRP3 inflammasome, leading to the cleavage of pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β.[9][10] IL-1β is a potent pro-inflammatory cytokine that orchestrates the recruitment of neutrophils and other immune cells to the joint, amplifying the inflammatory response and causing the characteristic symptoms of a gout flare.[11][12]

By inhibiting XOR, the production of uric acid is reduced, thereby lowering serum urate levels and preventing the formation of MSU crystals. This approach addresses the root cause of gout, making XOR a prime target for therapeutic intervention.[3]

Quantitative Assessment of Xanthine Oxidoreductase Inhibitors

The efficacy of XOR inhibitors is primarily determined by their potency in inhibiting the enzyme and their ability to lower serum uric acid levels in vivo. The following tables summarize key quantitative data for established and investigational XOR inhibitors, providing a benchmark for the evaluation of new chemical entities.

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| Allopurinol | Xanthine Oxidase | Weak inhibitor | Competitive | [2] |

| Oxypurinol (active metabolite of Allopurinol) | Xanthine Oxidase | - | Non-competitive | [13] |

| Febuxostat | Xanthine Oxidase | 0.003 (bovine milk XO) | Non-purine selective inhibitor | [14] |

| Tigulixostat (TGX) | Xanthine Oxidase | 0.003 (bovine milk XO) | Non-purine selective inhibitor | [14] |

| Casuarinin | Xanthine Oxidase | 33.94 ± 0.59 µg/mL | - | [15] |

| Quercetin | Xanthine Oxidase | - | - | [16] |

Table 1: In Vitro Potency of Representative Xanthine Oxidoreductase Inhibitors.

| Study | Compound | Dose | Animal Model | Reduction in Serum Uric Acid | Reference |

| Preclinical | Febuxostat | - | Potassium oxonate-induced hyperuricemic rats | EC50: 0.34 µg/mL | [14] |

| Preclinical | Tigulixostat (TGX) | - | Potassium oxonate-induced hyperuricemic rats | EC50: 0.39 µg/mL | [14] |

Table 2: In Vivo Efficacy of Representative Xanthine Oxidoreductase Inhibitors in Preclinical Models.

| Trial Phase | Compound | Key Outcome | Result | Reference |

| Phase 3 (CARES) | Febuxostat vs. Allopurinol | Non-inferiority for major adverse cardiovascular events | Febuxostat was non-inferior to allopurinol | [6] |

| Long-term | Topiroxostat | Efficacy and tolerability | Confirmed in hyperuricemic patients with or without gout | [17] |

Table 3: Clinical Trial Outcomes for Representative Xanthine Oxidoreductase Inhibitors.

Experimental Protocols for Evaluating XOR Inhibitors

The development of a novel XOR inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and therapeutic efficacy.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.